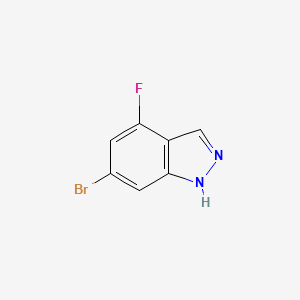

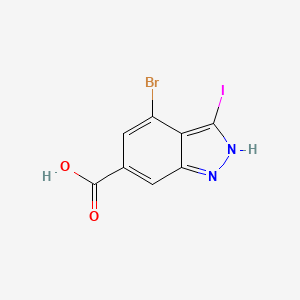

6-ブロモ-3-クロロ-5-メチル-1H-インダゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

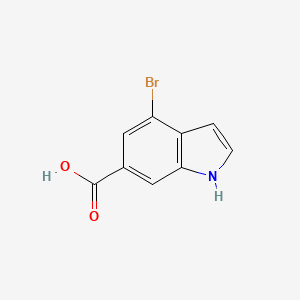

The compound "6-Bromo-3-chloro-5-methyl-1H-indazole" is a derivative of indazole, which is a heterocyclic aromatic organic compound. Indazole derivatives are of significant interest due to their potential pharmacological properties and their use in various chemical reactions. The indazole nucleus is a fusion of a pyrrole ring to a benzene ring, which can be further substituted with various functional groups to yield compounds with diverse chemical and biological activities .

Synthesis Analysis

The synthesis of indazole derivatives can involve various strategies, including 1,3-dipolar cycloaddition reactions. For instance, the synthesis of 2H-indazole-4,7-dione derivatives from 3-phenylsydnone and p-toluquinone has been reported, leading to compounds like 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione. This process involves the reaction of sydnones with quinones followed by bromination to introduce the bromo substituent . Although the specific synthesis of "6-Bromo-3-chloro-5-methyl-1H-indazole" is not detailed in the provided papers, similar synthetic methods could potentially be applied.

Molecular Structure Analysis

The molecular structure of indazole derivatives is characterized by the presence of nitrogen atoms within the heterocyclic core, which can influence the electronic distribution and reactivity of the molecule. The crystal structure of related compounds, such as 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione, has been determined using single-crystal X-ray diffraction, revealing monoclinic space group and specific bond lengths and angles . These structural details are crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Indazole derivatives can participate in various chemical reactions, including halogenation, cycloaddition, and substitution reactions. The bromination of indazole derivatives can lead to regioselective formation of bromo-substituted products, as seen in the bromination of 6-(2-furyl)imidazo[2,1-b]thiazole derivatives . The presence of halogen atoms like bromine and chlorine in "6-Bromo-3-chloro-5-methyl-1H-indazole" suggests that it could undergo further chemical transformations, such as nucleophilic substitution or coupling reactions, which are common in halogenated aromatic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of "6-Bromo-3-chloro-5-methyl-1H-indazole" would be influenced by its molecular structure. The presence of halogen atoms is likely to increase the molecular weight and influence the compound's boiling and melting points. The electronic effects of the halogens could also affect the acidity and basicity of the molecule. The solubility of such compounds in organic solvents or water would depend on the substituents and the overall polarity of the molecule. The crystal packing and hydrogen bonding patterns observed in similar compounds, such as 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, can give insights into the solid-state properties of "6-Bromo-3-chloro-5-methyl-1H-indazole" .

科学的研究の応用

抗癌活性

6-ブロモ-3-クロロ-5-メチル-1H-インダゾール: は、癌治療における可能性について研究されています。この化合物の合成誘導体は、肝臓、乳がん、白血病細胞など、さまざまなヒト癌細胞株に対して阻害活性を示しています。 これらの化合物の有効性は、細胞生存率を測定するMTT還元アッセイによって評価されます 。これは、インダゾール誘導体が新しい抗癌剤の開発のための有望な候補となり得ることを示唆しています。

抗血管新生作用

6-ブロモ-3-クロロ-5-メチル-1H-インダゾールの一部の誘導体は、有意な抗血管新生効果を示します。それらは、腫瘍の発達と増殖に関与する血管新生促進性サイトカインを阻害する可能性があります。 例えば、特定の化合物は、腫瘍内の新しい血管の形成に不可欠なTNFα、VEGF、IGF1、TGFb、レプチンに対して強力な活性を示しています 。

抗酸化作用

6-ブロモ-3-クロロ-5-メチル-1H-インダゾール誘導体の抗酸化作用は、それらのラジカル捕捉活性によって調査されてきました。化合物は、DPPH、ヒドロキシル、スーパーオキシドラジカルなどのさまざまなラジカルに対して試験されています。 一部の誘導体は、有意なスカベンジング活性を示しており、抗酸化剤としての可能性を示しています 。

合成方法

この化合物は、さまざまなインダゾール誘導体の合成における重要な中間体として役立ちます。 最近の合成アプローチには、遷移金属触媒反応、還元性環化反応、C–NおよびN–N結合の形成のための無溶媒条件が含まれます 。これらの方法は、新しい医薬品や材料の開発にとって重要です。

有機合成中間体

6-ブロモ-3-クロロ-5-メチル-1H-インダゾール: は、有機合成における中間体として使用されます。 それは、ブロモクロロ置換ベンゼン化合物からニトロ化、還元、環化のステップによって調製できます 。これは、複雑な有機分子の合成における役割を強調しています。

医薬品化学

6-ブロモ-3-クロロ-5-メチル-1H-インダゾールを含むインダゾール部分は、医薬品化学において不可欠です。 それらは、市販されているいくつかの薬物の構造の一部であり、降圧剤、抗うつ剤、抗炎症剤、抗菌剤として応用されています 。これは、治療上の用途におけるインダゾール化合物の汎用性と重要性を強調しています。

作用機序

Target of Action

6-Bromo-3-chloro-5-methyl-1H-indazole is a derivative of indazole, a significant heterocyclic system in natural products and drugs . Indazole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . They have been studied for their antiviral properties.

Mode of Action

Indazole derivatives are known to interact with various targets, leading to changes in cellular processes . The interaction of these compounds with their targets can lead to the inhibition, regulation, or modulation of certain biochemical pathways .

Biochemical Pathways

Indazole derivatives have been found to affect various biochemical pathways. They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that indazole derivatives may affect multiple biochemical pathways, leading to a wide range of downstream effects.

Pharmacokinetics

The compound’s properties, such as its predicted boiling point of 3747±220 °C and density of 1878±006 g/cm3 , may influence its pharmacokinetic behavior.

Result of Action

Indazole derivatives have been found to have various biological effects, including anticancer, antiangiogenic, and antioxidant activities . These effects suggest that 6-Bromo-3-chloro-5-methyl-1H-indazole may have similar effects.

Action Environment

The action of 6-Bromo-3-chloro-5-methyl-1H-indazole may be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at room temperature . Additionally, the compound should be kept in a dark place to maintain its stability .

特性

IUPAC Name |

6-bromo-3-chloro-5-methyl-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClN2/c1-4-2-5-7(3-6(4)9)11-12-8(5)10/h2-3H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXNUHWTLICLGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(NN=C2C=C1Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646742 |

Source

|

| Record name | 6-Bromo-3-chloro-5-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000342-45-9 |

Source

|

| Record name | 6-Bromo-3-chloro-5-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-chloro-5-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-4-fluorobenzo[d]thiazole](/img/structure/B1292541.png)